molecular formula C6H12O4 B1206785 2,3-Dihydroxy-3-methylpentanoic acid CAS No. 562-43-6

2,3-Dihydroxy-3-methylpentanoic acid

Cat. No. B1206785
CAS RN: 562-43-6
M. Wt: 148.16 g/mol
InChI Key: PDGXJDXVGMHUIR-UJURSFKZSA-N
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Description

2,3-Dihydroxy-3-methylpentanoic acid is an intermediate in the metabolism of isoleucine . It has a chemical formula of C6H12O4 and a molar mass of 148.16 g/mol .


Synthesis Analysis

2,3-Dihydroxy-3-methylpentanoate is synthesized by the action of acetolactate mutase with subsequent reduction from α-aceto-α-hydroxybutyrate through 3-hydroxy-2-keto-3-methylpentanoate . The (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoic acid have been synthesized .


Molecular Structure Analysis

The molecular structure of 2,3-Dihydroxy-3-methylpentanoic acid contains a total of 21 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 3 hydroxyl groups, 1 secondary alcohol, and 1 tertiary .


Chemical Reactions Analysis

In the metabolism of isoleucine, 2,3-Dihydroxy-3-methylpentanoate is processed by the action of dihydroxyacid dehydratase, which results in 2-keto-3-methylvalerate and water . Transamination of 2-keto-3-methylvalerate yields isoleucine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydroxy-3-methylpentanoic acid include a density of 1.3±0.1 g/cm3, boiling point of 333.2±27.0 °C at 760 mmHg, vapour pressure of 0.0±1.6 mmHg at 25°C, enthalpy of vaporization of 66.7±6.0 kJ/mol, flash point of 169.5±20.2 °C, index of refraction of 1.497, molar refractivity of 34.4±0.3 cm3, polar surface area of 78 Å2, and polarizability of 13.6±0.5 10-24 cm3 .

Scientific Research Applications

Biosynthesis of Amino Acids

2,3-Dihydroxy-3-methylpentanoic acid plays a role in the biosynthesis of amino acids like isoleucine. It has been found to be identical to the esterifying acid of the pyrrolizidine alkaloid Strigosine, which is significant in the biosynthesis pathways (Crout & Whitehouse, 1977).

Wine and Alcoholic Beverage Analysis

This compound has been identified in wines and other alcoholic beverages, indicating its potential impact on their aroma and sensory characteristics. Its concentration and presence in various alcoholic beverages, including beer and unfermented grape derivatives, have been studied, highlighting its significance in beverage chemistry (Gracia-Moreno, Lopez, & Ferreira, 2015).

Role in Microbial Growth

2,3-Dihydroxy-3-methylpentanoic acid has been shown to support the growth of specific microbial strains, particularly in the context of isoleucine-valine biosynthesis. This highlights its biological significance in microbial metabolism (Armstrong et al., 1977).

Synthetic Applications

The compound has been used in various synthetic pathways, notably in the synthesis of optically active compounds and their derivatives. This demonstrates its utility in complex organic synthesis processes, particularly in the synthesis of macrocyclic trichothecenes (Herold, Mohr, & Tamm, 1983).

Enzymatic Studies

It has been used in studies exploring the stereoselectivity and stereospecificity of enzymes, such as α,β-dihydroxyacid dehydratase from Salmonella typhimurium. These studies provide insight into enzyme-substrate interactions and the mechanisms of enzymatic actions (Armstrong et al., 1977).

Safety And Hazards

The safety and hazards of 2,3-Dihydroxy-3-methylpentanoic acid are not clearly defined .

Future Directions

The future directions of research on 2,3-Dihydroxy-3-methylpentanoic acid are not clearly defined .

properties

IUPAC Name

2,3-dihydroxy-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGXJDXVGMHUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971589
Record name 2,3-Dihydroxy-3-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydroxy-3-methylpentanoic acid

CAS RN

562-43-6
Record name 4,5-Dideoxy-3-C-methylpentonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxy-3-methylpentanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-3-methylpentanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxy-3-methylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
49
Citations
M Kinoshita, H Hamazaki, M Awamura - Bulletin of the Chemical …, 1978 - journal.csj.jp
The Grignard reaction of 3-O-benzyl-6-deoxy-1,2-O-isopropylidene-α-D-xylo-hexofuranos-5-ulose (5) with ethylmagnesium bromide yielded 3-O-benzyl-6-deoxy-5-C-ethyl-1,2-O-…
Number of citations: 13 www.journal.csj.jp
DHG Crout, D Whitehouse - Journal of the Chemical Society, Perkin …, 1977 - pubs.rsc.org
The (–)-erythro- and (–)-threo-isomers of 2,3-dihydroxy-3-methylpentanoicacid (I) have been synthesised. The (–)-erythro-isomer has been shown to have the absolute configuration 2R,…
Number of citations: 12 pubs.rsc.org
DHG Crout, D Whitehouse - Journal of the Chemical Society, Chemical …, 1972 - pubs.rsc.org
III (m) Page 1 398 JCS CHEM. COMM., 1972 Absolute Configuration of 2,3-Dihydroxy-3-methylpentanoic Acid, an Intermediate in the Biosynthesis of Isoleucine CO,H ( 1) (ID cm, By D. H. G. CROUT …
Number of citations: 3 pubs.rsc.org
FB Armstrong, EL Lipscomb, DHG Crout… - Journal of the Chemical …, 1985 - pubs.rsc.org
(2RS,3RS)- and (2RS,3SR)-2,3-Dihydroxybutanoic acids, (2R,3R)-2,3-dihydroxy-3-methypentanoic acid, (2RS)-2-ethyl-2,3-dihydroxypentanoic acid, (2RS,3RS)- and (2RS,3SR)-2,3-…
Number of citations: 9 pubs.rsc.org
PG Williams, H Luesch, WY Yoshida… - Journal of natural …, 2003 - ACS Publications
Re-collections of the cyanobacterium Lyngbya sp. have yielded two more members of the lyngbyapeptin and lyngbyabellin families. The gross structures of 15-norlyngbyapeptin A (1) …
Number of citations: 58 pubs.acs.org
P Vongvilai, M Isaka, P Kittakoop… - Helvetica chimica …, 2004 - Wiley Online Library
Four new cyclohexadepsipeptides, enniatins L (1), M 1 (2), M 2 (3), and N (4), have been isolated from an unidentified fungus (BCC 2629), together with the known enniatins B (5), H (6), …
Number of citations: 44 onlinelibrary.wiley.com
AA Sy-Cordero, CJ Pearce, NH Oberlies - The Journal of antibiotics, 2012 - nature.com
Enniatins are cyclohexadepsipeptides isolated largely from Fusarium species of fungi, although they have been isolated from other genera, such as Verticillium and Halosarpheia. They …
Number of citations: 126 www.nature.com
S Uhlig, L Ivanova, D Petersen, R Kristensen - Toxicon, 2009 - Elsevier
A strain of a yet unidentified Fusarium sp. produced in addition to enniatins A1, B and B1 a number of minor enniatins. The strain formed a well supported clade with strains identified as …
Number of citations: 20 www.sciencedirect.com
T Bayaraa, J Gaete, S Sutiono, J Kurz… - … A European Journal, 2022 - Wiley Online Library
There is an urgent global need for the development of novel therapeutics to combat the rise of various antibiotic‐resistant superbugs. Enzymes of the branched‐chain amino acid (BCAA…
K Nakano, H Kotsuki, Y Ichikawa - Organic Preparations and …, 2008 - Taylor & Francis
Conagenin is a low molecular weight immunomodulator isolated from the culture broth of the soil bacterium Streptomyces roseosporus MI696-AF3 by Ishizuka and co-workers in 1991.'…
Number of citations: 7 www.tandfonline.com

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